(2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine
Description
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-16-11-6-4-10(5-7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAJXMGNUVLNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is a member of the oxazole family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a methanamine group attached to a substituted oxazole ring, which contributes to its biological activity. The presence of the ethoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of oxazole compounds can inhibit viral replication, particularly against HIV-1 protease. The structural modifications in this compound may enhance its inhibitory potency against this target .
- Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial and antifungal activities. For instance, studies on hydrazone derivatives derived from oxazole structures indicated strong antimicrobial effects, suggesting that this compound may exhibit similar properties .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites of enzymes involved in viral replication or bacterial metabolism. For example, structural studies have shown that related compounds effectively bind to HIV-1 protease .
- Cellular Interaction : Its lipophilic nature allows it to penetrate cell membranes easily, potentially leading to interference with intracellular processes.
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the following table:
Case Studies
- Antiviral Efficacy : A study investigated a series of oxazole derivatives, including this compound, revealing enhanced antiviral activity compared to earlier compounds. The presence of the ethoxy group was crucial for improving binding affinity to the viral protease .
- Antimicrobial Testing : Another research effort focused on synthesizing various oxazole derivatives and testing them against common pathogens. The results indicated that several compounds exhibited potent antimicrobial properties, with some derivatives outperforming established antibiotics .
Scientific Research Applications
Chemical Behavior
The compound exhibits typical reactions of amines and oxazoles, which are essential for synthetic organic chemistry. These reactions can be utilized for further functionalization to enhance its properties.
Pharmacological Potential
Computational methods, including Structure-Activity Relationship (SAR) analyses, have been employed to predict the pharmacological effects of (2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine . The following therapeutic potentials have been identified:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
- Anticancer Properties : Predictive models suggest possible efficacy in cancer treatment through mechanisms that warrant further investigation.
Interaction Studies
Understanding how the compound interacts with biological systems is crucial for its application. High-throughput screening methods and computational modeling are often employed to predict these interactions before experimental validation.
Pharmaceutical Development
The compound's predicted biological activities position it as a candidate for drug development, particularly in:
- Infectious Diseases : Targeting bacterial infections.
- Cancer Therapy : Potentially acting on specific cancer pathways.
Chemical Probes
It may serve as a chemical probe in biological studies to elucidate mechanisms involving specific receptors or enzymes. This role can help in understanding disease mechanisms and developing targeted therapies.
Material Science
The unique properties of This compound could be harnessed in developing novel materials or coatings with specific functionalities, such as enhanced durability or antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine to analogous compounds based on structural motifs, substituent effects, and inferred biological activities.
Substituent Effects: Ethoxy vs. Methoxy Groups
- Target Compound : The 4-ethoxyphenyl group increases lipophilicity (logP ~3.2 estimated) compared to methoxy analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The thiophene ring (vs. oxazole) offers distinct electronic properties, with sulfur’s polarizability possibly altering binding interactions .
- Etofenprox (): A pyrethroid insecticide with a 4-ethoxyphenyl group but a distinct propoxy-methyl-phenoxybenzene backbone. The ethoxy group here contributes to insecticidal activity by stabilizing hydrophobic interactions with target enzymes .
Heterocyclic Core Modifications
- Target Compound : The oxazole ring’s nitrogen and oxygen atoms enable hydrogen bonding, critical for receptor engagement.
- 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (): An azalactone with an oxazolone core. The conjugated system enhances rigidity and π-π stacking, while the benzylidene group broadens antimicrobial activity compared to simpler oxazoles .
- 2-(4-(2-(2-([1,1':4',1''-terphenyl]-4-yl)-5-methyloxazol-4-yl)ethoxy)phenoxy)-2-methylpropanoic acid (): This PPAR-α/γ agonist shares the 5-methyloxazol-4-yl motif. The terphenyl-ethoxy chain and carboxylic acid group enable dual receptor binding, suggesting that the methanamine group in the target compound could be modified for similar therapeutic applications .
Comparative Data Table
Key Findings and Implications
- Substituent Optimization : Ethoxy groups enhance lipophilicity but may require balancing with polar groups (e.g., amines or acids) to improve bioavailability.
- Biological Potential: Structural parallels to PPAR agonists and antimicrobial azalactones suggest the target compound could be repurposed or modified for similar applications.
Preparation Methods
This method allows for the introduction of the 4-ethoxyphenyl substituent and the methyl group at the 5-position of the oxazole ring.
Reduction and Functional Group Transformation to Methanamine
- The key intermediate oxazole derivative bearing a nitro or protected amine group at the 4-position is reduced to the corresponding amine.
- The methanamine group at the 4-position can be introduced by reduction of a corresponding aldehyde or nitrile precursor or by nucleophilic substitution reactions.
- For example, treatment with sodium borohydride (NaBH4) can reduce aldehyde intermediates to alcohols, which may then be converted to amines via substitution reactions or reductive amination.
Alternative Coupling and Cyclization Approaches
- Coupling reactions such as Suzuki or Buchwald-Hartwig cross-coupling can be employed to attach the 4-ethoxyphenyl group to the oxazole ring if halogenated oxazole intermediates are available.
- Cyclization of appropriate precursors like α-bromo ketones with 4-ethoxyphenyl amines under basic conditions can also yield the oxazole ring.
Representative Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation of α-amino ketone | 4-Ethoxybenzoyl chloride, Et3N, CH2Cl2 | 85-90 | Formation of amide intermediate |
| Cyclization | POCl3, reflux | 70-80 | Formation of oxazole ring |
| Nitro group reduction | SnCl2·2H2O, EtOH | 75-85 | Conversion to amine |
| Reduction to methanamine | NaBH4 or reductive amination | 60-70 | Introduction of methanamine group |
| Purification | Silica gel column chromatography | — | Used after each step |
Yields are indicative based on analogous oxazole syntheses reported in literature.
Analytical and Structural Confirmation
- The synthesized compound is typically characterized by ^1H-NMR, ^13C-NMR, IR spectroscopy, and melting point analysis.
- ^1H-NMR signals confirm the presence of ethoxy group protons (triplet and quartet), methyl group on the oxazole ring (singlet), aromatic protons, and methanamine protons.
- Purity and identity are further confirmed by chromatographic techniques and elemental analysis.
Research Findings and Optimization Notes
- Reaction temperatures for cyclization with POCl3 are generally kept moderate (around reflux in dichloromethane or neat POCl3) to maximize yield and minimize side reactions.
- Reduction steps require careful control of stoichiometry and reaction time to avoid over-reduction or decomposition.
- Protective groups may be employed during intermediate steps to improve selectivity.
- Solvent choice (e.g., DMF, THF, EtOH) influences reaction rates and yields, with polar aprotic solvents favored for nucleophilic substitutions and reductions.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acylation | Reaction of α-amino ketone with 4-ethoxybenzoyl chloride | Et3N, CH2Cl2 | High selectivity | Requires moisture-free conditions |
| Cyclization | POCl3-mediated ring closure | POCl3, reflux | Efficient oxazole formation | Harsh conditions, corrosive reagent |
| Nitro group reduction | SnCl2·2H2O reduction | SnCl2·2H2O, EtOH | Mild, selective | Generates tin waste |
| Methanamine introduction | NaBH4 reduction or reductive amination | NaBH4, MeOH or reductive amination | Straightforward conversion | Moderate yields, purification needed |
| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate | High purity product | Time-consuming |
Q & A
Q. Basic Characterization
- NMR spectroscopy : -NMR identifies protons on the oxazole ring (δ 6.8–7.2 ppm for aromatic protons) and the methanamine group (δ 2.8–3.2 ppm) .
- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths and angles (e.g., C-O bond in oxazole ≈ 1.36 Å) . Visualization via ORTEP-3 ensures accurate spatial representation .
How should researchers resolve contradictory spectral data (e.g., NMR vs. mass spectrometry) for this compound?
Q. Data Contradiction Analysis
- Multi-technique validation : Cross-validate NMR and mass spectrometry with IR and high-resolution mass spectrometry (HRMS). For example, a mismatch in molecular ion peaks may indicate isotopic impurities or fragmentation .
- Database referencing : Compare spectra with NIST Chemistry WebBook entries for analogous oxazole derivatives .
What safety protocols are essential when handling this compound in the laboratory?
Q. Safety and Handling
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols, as the compound may cause respiratory irritation .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
How does the stability of this compound vary under different storage conditions, and what degradation products form?
Q. Stability and Reactivity
- Storage : Stable at −20°C in amber vials under nitrogen. Exposure to light or moisture induces hydrolysis of the oxazole ring, forming 4-ethoxybenzamide and methylamine derivatives .
- Accelerated degradation studies : Use HPLC to monitor degradation at 40°C/75% RH; identify byproducts via LC-MS .
Which reactive sites in this compound are most susceptible to electrophilic or nucleophilic attack?
Q. Advanced Reactivity Analysis
- Electrophilic attack : The oxazole ring’s position 5 is electron-rich due to resonance from the ethoxy group, making it prone to nitration or halogenation .
- Nucleophilic attack : The methanamine group reacts with acylating agents (e.g., acetic anhydride) to form amides .
What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
Q. Pharmacological Studies
- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) due to structural similarity to apricoxib, a known COX-2 inhibitor .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination via nonlinear regression .
How can HPLC methods be optimized for purity analysis of this compound?
Q. Analytical Method Development
- Column selection : C18 reverse-phase columns with 5 µm particle size.
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) improves peak resolution .
- Detection : UV absorbance at 254 nm (λₘₐₓ for oxazole derivatives) .
Which computational tools are recommended for modeling the electronic properties of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
